(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6S/c1-23-8-7-18-11-4-3-10(24-2)9-13(11)26-16(18)17-15(20)12-5-6-14(25-12)19(21)22/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOFMKFDZRLTHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide typically involves the condensation of 6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2-amine with 5-nitrofuran-2-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The nitrofuran moiety can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Conversion of nitro group to amine.
Substitution: Formation of substituted derivatives with new functional groups replacing methoxy groups.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology: In biological research, this compound may serve as a probe or a ligand in studies involving enzyme interactions or receptor binding.
Industry: In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzo[d]thiazole core can interact with protein active sites, while the nitrofuran moiety may participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Differences in Benzothiazole Derivatives
The closest structural analog is (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide (). Both compounds share the benzothiazole-nitrofuran backbone but differ in the substituent at position 3:
- Target compound : 3-(2-methoxyethyl) group.
- Analog : 3-allyl group.
Allyl groups, while less polar, may enhance membrane permeability due to their hydrophobic nature.
Table 1: Substituent Impact on Key Properties
| Property | Target Compound (3-(2-methoxyethyl)) | Analog (3-allyl) |
|---|---|---|
| Polarity | Higher (methoxyethyl) | Lower (allyl) |
| Metabolic Stability* | Likely improved | Moderate |
| Solubility* | Enhanced in polar solvents | Reduced |
*Theoretical predictions based on substituent chemistry.
Comparison with Thiazole-Containing Pharmacopeial Compounds
references structurally distinct thiazole derivatives, such as y Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate and z (S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-[[2S,4S,5S)-5-(thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]ureido}-3-methylbutanamide.
While these compounds share a thiazole moiety, their complexity (e.g., peptide-like backbones, hydroperoxy groups) differentiates them from the target compound. Key contrasts include:
- Stereochemistry : Multiple stereocenters in compounds suggest stringent receptor-binding requirements, unlike the planar benzothiazole-nitrofuran system of the target molecule .
Research Findings and Limitations
- Antimicrobial Potential: The nitrofuran group in the target compound is a known electron acceptor, generating reactive intermediates under anaerobic conditions, a mechanism exploited in antiparasitic drugs like nifurtimox. This property is absent in the thiazole derivatives from .
Biological Activity
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is a synthetic compound that belongs to the class of benzamides and thiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by empirical data, case studies, and research findings.
Chemical Structure and Properties
This compound features several functional groups that contribute to its biological activity:
- Thiazole Ring : Known for its role in biological activity.
- Methoxy Groups : These can enhance solubility and biological interactions.
- Nitro Group : Often associated with antimicrobial properties.
The molecular formula is , with a molecular weight of approximately 429.5 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Core : Achieved through cyclization reactions involving thioureas and aldehydes.
- Introduction of the Methoxyethyl Group : Alkylation with 2-methoxyethyl bromide under basic conditions.
- Formation of the Nitro Group : Nitration reactions can be employed to introduce the nitro group into the furan structure.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives based on thiazole structures have shown selective activity against Gram-positive bacteria and fungi. Preliminary studies suggest that this compound may also possess antimicrobial efficacy due to its structural features.
Anticancer Activity
Numerous studies have demonstrated the potential anticancer effects of benzothiazole derivatives. For example, compounds containing thiazole rings have been shown to induce cytotoxic effects on various cancer cell lines, including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Prostate cancer (PC3)
Table 1 summarizes the anticancer activity observed in similar compounds:
| Compound Name | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Thiazole Derivative A | MCF-7 | 15 | Moderate |
| Thiazole Derivative B | A549 | 10 | High |
| (Z)-N-(6-methoxy...) | PC3 | TBD | TBD |
Note: TBD indicates that further empirical testing is required to establish IC50 values for this specific compound.
Anti-inflammatory Activity
Compounds with similar structural motifs have also been reported to exhibit anti-inflammatory properties. The presence of methoxy groups is often correlated with enhanced anti-inflammatory activity, potentially through modulation of inflammatory pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that certain modifications in the structure significantly enhanced antibacterial activity.
- Anticancer Screening : Another investigation focused on a series of thiazole derivatives, revealing that those with electron-donating substituents showed increased cytotoxicity against multiple cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
